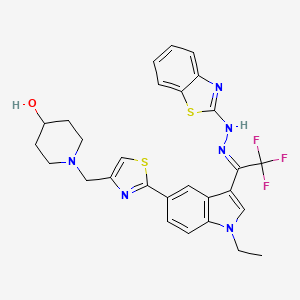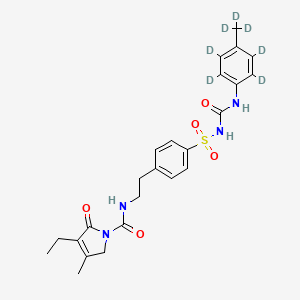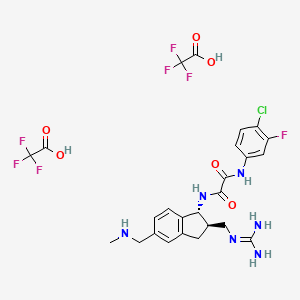
Bnm-III-170
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BNM-III-170 is a small-molecule CD4-mimetic compound that has shown significant potential in inhibiting the entry of the human immunodeficiency virus (HIV-1) into target cells. This compound mimics the interaction of the CD4 receptor with the HIV-1 envelope glycoprotein, thereby blocking the virus’s ability to infect host cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of BNM-III-170 involves multiple steps, starting from 5-bromo-1-indanone. The process includes the formation of various intermediates and the final product is obtained as a bis-trifluoroacetate salt. The synthetic route has been optimized to improve yield and scalability .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but is scaled up to meet the demands of research and potential therapeutic applications. The process involves stringent quality control measures to ensure the purity and efficacy of the compound .
化学反応の分析
Types of Reactions
BNM-III-170 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: This compound can undergo substitution reactions, particularly at the aromatic ring, to form different substituted derivatives.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from the reactions of this compound include various oxidized, reduced, and substituted derivatives. These products are often used for further research and development in the field of HIV-1 inhibition .
科学的研究の応用
BNM-III-170 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying CD4-mimetic interactions and developing new inhibitors.
Biology: Employed in research to understand the mechanisms of HIV-1 entry and infection.
Medicine: Investigated for its potential therapeutic applications in treating HIV-1 infections.
Industry: Utilized in the development of new antiviral drugs and therapies
作用機序
BNM-III-170 exerts its effects by binding to the conserved Phe-43 cavity of the HIV-1 envelope glycoprotein gp120. This binding mimics the interaction of the CD4 receptor with gp120, leading to conformational changes that block the virus’s ability to bind to its co-receptors, CCR5 or CXCR4. As a result, the virus is unable to fuse with the host cell membrane and initiate infection .
類似化合物との比較
Similar Compounds
M48U1: Another CD4-mimetic compound that binds to the same site on gp120 but has different structural features.
Indoline CD4-mimetics: These compounds have shown increased potency and breadth against various HIV-1 strains compared to BNM-III-170.
Uniqueness
This compound is unique due to its specific binding affinity and the conformational changes it induces in the HIV-1 envelope glycoprotein. This makes it a valuable tool for studying HIV-1 entry mechanisms and developing new therapeutic strategies .
特性
分子式 |
C25H26ClF7N6O6 |
|---|---|
分子量 |
675.0 g/mol |
IUPAC名 |
N'-(4-chloro-3-fluorophenyl)-N-[(1R,2R)-2-[(diaminomethylideneamino)methyl]-5-(methylaminomethyl)-2,3-dihydro-1H-inden-1-yl]oxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C21H24ClFN6O2.2C2HF3O2/c1-26-9-11-2-4-15-12(6-11)7-13(10-27-21(24)25)18(15)29-20(31)19(30)28-14-3-5-16(22)17(23)8-14;2*3-2(4,5)1(6)7/h2-6,8,13,18,26H,7,9-10H2,1H3,(H,28,30)(H,29,31)(H4,24,25,27);2*(H,6,7)/t13-,18-;;/m1../s1 |
InChIキー |
HTLOHDUDQHMDET-BHASQYGXSA-N |
異性体SMILES |
CNCC1=CC2=C(C=C1)[C@@H]([C@H](C2)CN=C(N)N)NC(=O)C(=O)NC3=CC(=C(C=C3)Cl)F.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
正規SMILES |
CNCC1=CC2=C(C=C1)C(C(C2)CN=C(N)N)NC(=O)C(=O)NC3=CC(=C(C=C3)Cl)F.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


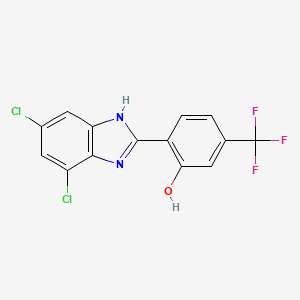
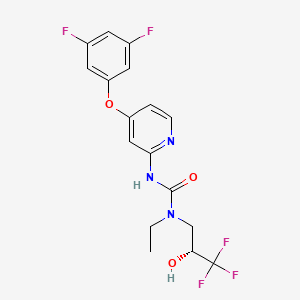

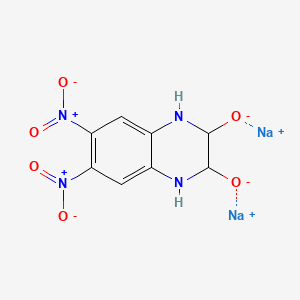
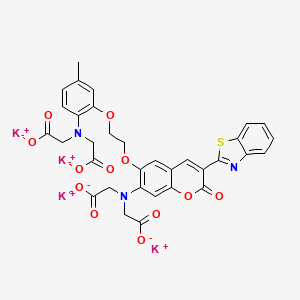
![5-(4-Chlorocyclohexa-2,4-dien-1-yl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B12415740.png)
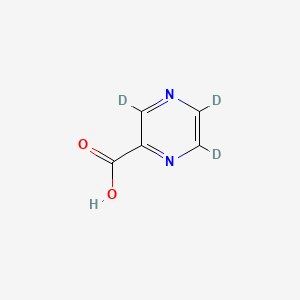

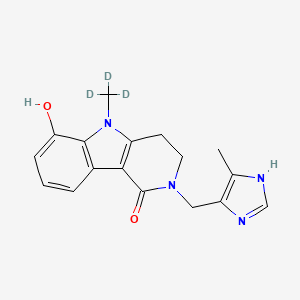
![N-[4-[4-(3-cyanophenyl)piperazin-1-yl]butyl]-4-thiophen-3-ylbenzamide](/img/structure/B12415753.png)
